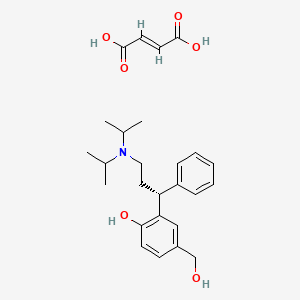
Desfesoterodine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfesoterodine fumarate is a bio-active chemical. Detailed information has not been published.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Overactive Bladder Treatment
Desfesoterodine fumarate is predominantly used to manage symptoms associated with overactive bladder, including increased urinary frequency, urgency, and nocturia. Clinical trials have demonstrated its effectiveness in reducing the number of micturition episodes per day. For instance, a randomized controlled trial involving Parkinson's disease patients indicated significant improvements in OAB symptoms after treatment with fesoterodine fumarate .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest a favorable absorption and distribution profile, which contributes to its efficacy in treating OAB. Studies have shown that it has a unique mechanism of action that involves antagonizing muscarinic receptors, leading to decreased bladder contractions . Furthermore, the safety profile has been evaluated across various populations, indicating that it is generally well-tolerated with manageable side effects .
Pharmaceutical Formulations
Stabilized Compositions
Research has focused on developing stabilized pharmaceutical formulations of this compound to enhance its bioavailability and shelf-life. These formulations often include stabilizers such as xylitol and sorbitol, which help maintain the compound's integrity during storage and administration . The development of oral dosage forms like tablets and granules facilitates patient compliance and ease of use.
Combination Therapies
this compound is also being explored in combination with other therapeutic agents to enhance treatment outcomes for patients with complex urological conditions. Combining it with antimuscarinic agents or beta-3 adrenergic agonists may provide synergistic effects in managing OAB symptoms more effectively.
Case Studies and Clinical Trials
Several case studies have documented the real-world effectiveness of this compound in diverse patient populations. For example:
- Case Study in Parkinson's Disease : A clinical trial assessed the efficacy of fesoterodine fumarate in 63 patients with Parkinson's disease experiencing OAB symptoms. Results showed a significant reduction in daily micturition episodes after four weeks of treatment, followed by an open-label extension phase confirming sustained benefits .
- Safety Observations : Observational studies have reported on the long-term safety profile of this compound, reinforcing its tolerability among elderly patients who are often at higher risk for adverse effects from medications .
Research Insights and Future Directions
Ongoing research continues to explore the broader implications of this compound beyond OAB treatment. Areas of interest include:
- Impact on Quality of Life : Investigating how effective management of OAB symptoms with this compound can improve overall quality of life for patients.
- Longitudinal Studies : Long-term studies are needed to better understand the chronic effects and safety over extended periods.
- Patient-Centric Approaches : Future research may focus on tailoring treatments based on individual patient profiles, including comorbid conditions that may influence drug efficacy and safety.
Eigenschaften
CAS-Nummer |
380636-50-0 |
|---|---|
Molekularformel |
C26H35NO6 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H31NO2.C4H4O4/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;5-3(6)1-2-4(7)8/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m1./s1 |
InChI-Schlüssel |
CFLJDPGMBAKCIK-BOQYJDHWSA-N |
SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Desfesoterodine fumarate; PNU-200577 fumarate; UNII-607O3D83YQ. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















